3-(3-methylbutyl)-1H-pyrazol-5-amine

CAS No.: 1187862-39-0

Cat. No.: VC2783578

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187862-39-0 |

|---|---|

| Molecular Formula | C8H15N3 |

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | 5-(3-methylbutyl)-1H-pyrazol-3-amine |

| Standard InChI | InChI=1S/C8H15N3/c1-6(2)3-4-7-5-8(9)11-10-7/h5-6H,3-4H2,1-2H3,(H3,9,10,11) |

| Standard InChI Key | KAJIUTBTSBVUAT-UHFFFAOYSA-N |

| SMILES | CC(C)CCC1=CC(=NN1)N |

| Canonical SMILES | CC(C)CCC1=CC(=NN1)N |

Introduction

Chemical Structure and Properties

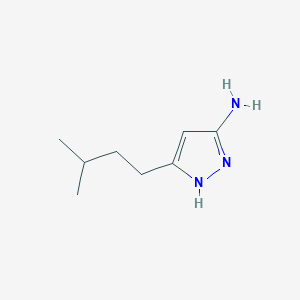

3-(3-methylbutyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms, with an amino group at the 5-position and a 3-methylbutyl (isopentyl) substituent at the 3-position. This compound belongs to the broader class of 5-aminopyrazoles, which have attracted significant scientific interest due to their diverse biological activities .

Physical and Chemical Properties

The compound 3-(3-methylbutyl)-1H-pyrazol-5-amine features the following key properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H15N3 |

| Molecular Weight | 153.22 g/mol |

| CAS Number | 1187862-39-0 |

| IUPAC Name | 5-(3-methylbutyl)-1H-pyrazol-3-amine |

| Synonyms | 3-Isopentyl-1H-pyrazol-5-amine |

| SMILES Notation | CC(C)CCC1=CC(=NN1)N |

| InChI Key | KAJIUTBTSBVUAT-UHFFFAOYSA-N |

These data represent the essential identifying characteristics of the compound, distinguishing it from related pyrazole derivatives .

Structural Analysis

The structure of 3-(3-methylbutyl)-1H-pyrazol-5-amine contains several key functional groups that contribute to its chemical behavior and potential biological activity:

Core Pyrazole Ring

The core structure consists of a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. This ring system contributes to the compound's aromaticity and provides sites for hydrogen bonding interactions .

Functional Groups

The molecule contains three main structural components:

-

An amino group (-NH2) at the 5-position, which can act as a hydrogen bond donor

-

A 3-methylbutyl (isopentyl) chain at the 3-position, providing lipophilicity

-

The pyrazole N-H at position 1, which can act as both hydrogen bond donor and acceptor

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of 5-aminopyrazole derivatives, which can be adapted for the synthesis of 3-(3-methylbutyl)-1H-pyrazol-5-amine.

General Synthetic Approaches to 5-Aminopyrazoles

5-Aminopyrazoles are typically synthesized through the following methods:

Specific Synthesis of 3-(3-methylbutyl)-1H-pyrazol-5-amine

For 3-(3-methylbutyl)-1H-pyrazol-5-amine, the synthesis likely follows a path involving:

-

Preparation of a suitable β-ketonitrile containing the 3-methylbutyl group

-

Reaction with hydrazine to form the pyrazole ring

The specific reaction conditions typically involve:

-

Solvent: Ethanol or methanol

-

Temperature: Reflux conditions (typically 70-80°C)

-

Reaction time: 4-6 hours

-

Catalyst: Potentially acidic or basic catalysts to enhance yield

Research Applications and Future Directions

The compound 3-(3-methylbutyl)-1H-pyrazol-5-amine has potential applications in multiple research areas:

As a Chemical Building Block

The compound can serve as an intermediate in the synthesis of more complex heterocyclic systems, including:

-

Pyrazolo[3,4-b]quinolones

-

Pyrazolo[1,5-a]pyrimidines

-

Other fused heterocyclic systems with potential biological activity

Agrochemical Applications

Pyrazole derivatives have shown potential as:

-

Insecticides with selective toxicity

-

Herbicides with specific modes of action

Comparative Analysis with Related Compounds

To better understand the potential properties of 3-(3-methylbutyl)-1H-pyrazol-5-amine, a comparison with related compounds provides valuable insights:

This comparison illustrates how subtle structural modifications can significantly impact the physical, chemical, and potentially biological properties of these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume